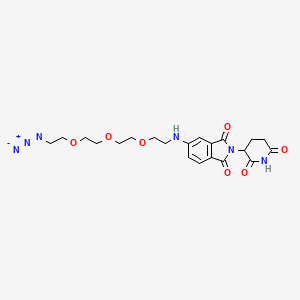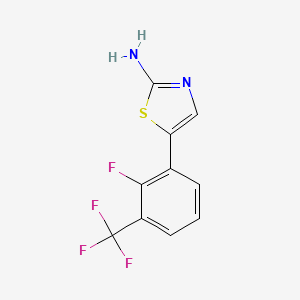
C-(2',4'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of biphenyl derivatives followed by amination For example, a biphenyl compound can be subjected to chlorination and fluorination reactions to introduce the desired halogen atoms at specific positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can modify the halogenated positions or the methanamine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
科学的研究の応用
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanamine group allows the compound to form specific interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-fluorophenol: Similar halogenation pattern but lacks the biphenyl structure.
2,6-Dichloro-4-fluorophenol: Another halogenated phenol with a different substitution pattern.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of halogen atoms and the methanamine group attached to the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H10Cl2FN |
|---|---|
分子量 |
270.13 g/mol |
IUPAC名 |
[3-(2,4-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-10(12(15)6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
InChIキー |
CRHWIRYKBBYOCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN)C2=C(C=C(C=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)




![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)


![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)




